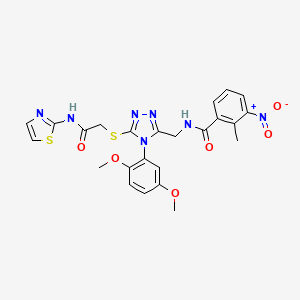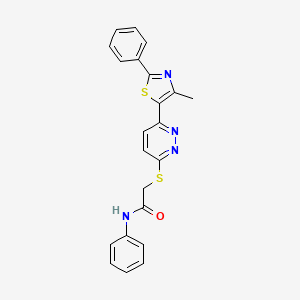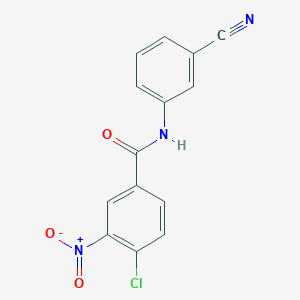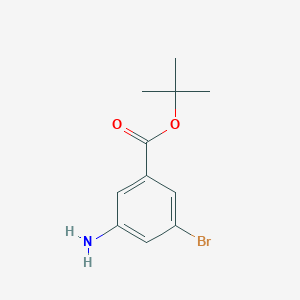
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is characterized by a purine core with two methyl groups at positions 3 and 7, a pentylsulfanyl group at position 8, and two carbonyl groups at positions 2 and 6 . The binding modes of similar compounds in SIRT3 were established by molecular docking, showing that the inhibitors occupy the acetyl lysine binding site and interact with SIRT3, mainly through hydrophobic interactions .
科学的研究の応用
Synthesis and Chemical Properties
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione, a complex organic compound, has been explored in various synthesis processes. For instance, Buryi et al. (2019) studied the synthesis of related compounds and evaluated their biological activity, including their effect on the growth of sunflower seedlings, indicating potential applications in agricultural science (Buryi et al., 2019).
Computational Chemistry and Drug Design
The compound has been a subject of interest in computational chemistry, particularly in drug design. Sayın and Üngördü (2018) investigated the anticancer properties of caffeinated complexes, including 3,7-dimethylpurine-2,6-dione, through computational methods. They analyzed molecular properties like electrostatic potential and quantum chemical descriptors, contributing to understanding the compound's reactivity and potential therapeutic applications (Sayın & Üngördü, 2018).
Molecular Structure Analysis
Detailed analysis of molecular structures related to this compound has been conducted using techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance. Prabakaran and Muthu (2014) conducted a study on a similar molecule, focusing on vibrational frequencies and bonding features. Such analyses are crucial in understanding the compound's chemical behavior and potential applications in material science or pharmacology (Prabakaran & Muthu, 2014).
Corrosion Inhibition
Research into the use of similar compounds for corrosion inhibition has been conducted. Chafiq et al. (2020) explored the efficacy of related compounds as inhibitors for mild steel corrosion. Their research provides insights into the potential application of this compound in industrial settings, particularly in protecting metals from corrosion (Chafiq et al., 2020).
特性
IUPAC Name |
3,7-dimethyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-5-6-7-19-12-13-9-8(15(12)2)10(17)14-11(18)16(9)3/h4-7H2,1-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLJSIWSVPZDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)



![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)


![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)
![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B2561257.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2561259.png)
![1-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2561263.png)
